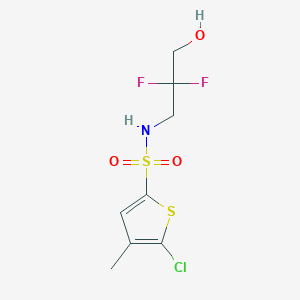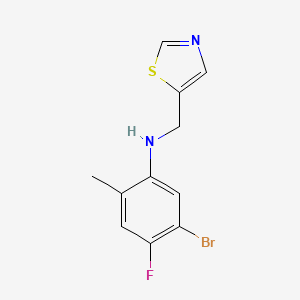![molecular formula C10H13BrN4O2 B6628493 N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine](/img/structure/B6628493.png)
N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and beta-amyloid aggregation.
Biochemical and Physiological Effects:
N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine has been found to have a number of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit beta-amyloid aggregation. It has also been found to have antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine has several advantages and limitations for lab experiments. One advantage is that it has been found to have activity against certain types of cancer cells and beta-amyloid aggregation, which makes it a potentially useful compound for studying these diseases. Another advantage is that it has been found to have antioxidant activity, which may make it useful for studying oxidative stress-related diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine. One direction is to further explore the mechanism of action of this compound, in order to better understand how it inhibits cancer cell proliferation and beta-amyloid aggregation. Another direction is to explore the potential use of this compound in combination with other drugs, in order to enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal and human studies.
Synthesis Methods
The synthesis of N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine involves a multi-step process. The first step involves the reaction of 1-cyclobutyl-1-ethanol with sodium hydride to form 1-cyclobutyl-1-ethanolate. The second step involves the reaction of 1-cyclobutyl-1-ethanolate with 3-bromo-5-nitropyridine-2-amine to form N-[(1-cyclobutyl)ethyl]-3-bromo-5-nitropyridin-2-amine. The final step involves the reaction of N-[(1-cyclobutyl)ethyl]-3-bromo-5-nitropyridin-2-amine with methylamine to form N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine.
Scientific Research Applications
N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine has been studied for its potential applications in medicinal chemistry. This compound has been found to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have activity against beta-amyloid aggregation.
properties
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c11-8-4-7(15(16)17)5-13-9(8)14-6-10(12)2-1-3-10/h4-5H,1-3,6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDNFHMIWJTLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=C(C=C(C=N2)[N+](=O)[O-])Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)

![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)

![2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
![2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628445.png)
![N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6628453.png)
![2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide](/img/structure/B6628463.png)
![2-chloro-N-(thiophen-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628469.png)
![6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6628475.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-3-methylpiperazin-2-one](/img/structure/B6628483.png)
![1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine](/img/structure/B6628496.png)
![2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6628505.png)